molecular formula C9H11Cl2N B13286389 2,3-dichloro-N-isopropylaniline

2,3-dichloro-N-isopropylaniline

Cat. No.: B13286389
M. Wt: 204.09 g/mol
InChI Key: PIWWPRNWBCCBDH-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-isopropylaniline is a halogenated secondary amine derivative with the molecular formula C₉H₁₁Cl₂N. Structurally, it consists of an aniline backbone substituted with two chlorine atoms at the 2- and 3-positions of the benzene ring and an isopropyl group attached to the nitrogen atom. This compound has historically served as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes .

Its synthesis and applications are closely tied to its electron-withdrawing chlorine substituents and the steric bulk of the isopropyl group, which influence reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2,3-dichloro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11Cl2N/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3

InChI Key

PIWWPRNWBCCBDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-N-isopropylaniline can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroaniline with isopropyl halides under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in high-pressure reactors to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted aniline compounds .

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Chlorination Patterns and Reactivity

  • This compound : The 2,3-dichloro configuration enhances electrophilicity at the 4-position of the benzene ring, favoring regioselective reactions such as Suzuki-Miyaura cross-coupling. The isopropyl group sterically hinders nucleophilic attack at nitrogen .
  • 3-Chloro-N-phenyl-phthalimide : Chlorine at the 3-position of the phthalimide ring directs polymerization reactions, enabling high-purity polyimide production .
  • 2,3,4-Trichloroaniline : Additional chlorine at the 4-position increases lipophilicity and toxicity, limiting its use compared to dichloro analogs .

Commercial and Regulatory Considerations

  • Discontinued Status : this compound’s discontinuation may reflect challenges in large-scale synthesis or regulatory restrictions on halogenated amines .
  • Research-Focused Compounds: N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline exemplifies tailored aniline derivatives for niche pharmacological studies, emphasizing substituent-driven bioactivity .

Biological Activity

2,3-Dichloro-N-isopropylaniline is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • IUPAC Name : 2,3-dichloro-N-(propan-2-yl)aniline

The compound features two chlorine atoms substituted on the aromatic ring and an isopropyl group attached to the nitrogen atom. This structural configuration contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by the National Institutes of Health found that the compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study published in Environmental Science & Technology reported that the compound inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.5
A549 (Lung)22.3

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial and cancer cells, leading to cell damage and death.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : The chlorinated aniline may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound could effectively inhibit bacterial growth, with a notable reduction in biofilm formation.

Case Study 2: Anticancer Effects in Vivo

In vivo studies on mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a novel therapeutic agent in cancer treatment.

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